Cas no 18483-99-3 (2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran)

2-((4-Nitrobenzyl)Oxy)Tetrahydro-2H-Pyran is a nitrobenzyl-protected derivative of tetrahydro-2H-pyran, commonly utilized as an intermediate in organic synthesis. Its key advantage lies in the nitrobenzyl group, which serves as a photolabile protecting group for alcohols, enabling controlled deprotection under mild UV irradiation. This property makes it valuable in photochemical applications and the synthesis of sensitive compounds. The tetrahydro-2H-pyran moiety enhances solubility in organic solvents, facilitating reactions in various synthetic pathways. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly useful in peptide chemistry, polymer science, and the development of photoresponsive materials, where selective deprotection is required.
2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran structure
18483-99-3 structure
Product Name:2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran
CAS No:18483-99-3
MF:C12H15NO4
MW:237.251803636551
MDL:MFCD27946518
CID:1378557
PubChem ID:10900655
Update Time:2025-05-24

2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran, tetrahydro-2-[(4-nitrophenyl)methoxy]-
    • 18483-99-3
    • RZXKNTZXSUCTFP-UHFFFAOYSA-N
    • 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran
    • 4-(2-tetrahydropyranyloxymethyl)nitrobenzene
    • AKOS027256077
    • 2-(4-nitrobenzyloxy)-tetrahydropyran
    • AS-67846
    • 2-[(4-nitrophenyl)methoxy]oxane
    • CS-0037208
    • SCHEMBL5206947
    • 4-(2-tetrahydropyranyloxymethyl)-nitrobenzene
    • 4-(2-tetrahydro-pyranyloxymethyl)nitrobenzene
    • W12601
    • MFCD27946518
    • 2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran
    • MDL: MFCD27946518
    • Inchi: 1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2
    • InChI Key: RZXKNTZXSUCTFP-UHFFFAOYSA-N
    • SMILES: O1CCCCC1OCC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 237.10010796g/mol
  • Monoisotopic Mass: 237.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.3Ų

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Additional information on 2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran

Recent Advances in the Study of 2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran (CAS: 18483-99-3)

The compound 2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran (CAS: 18483-99-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its nitrobenzyl and tetrahydropyran functional groups, has shown promising potential in various therapeutic applications, including antimicrobial and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of 2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran against multidrug-resistant bacterial strains. The researchers found that the compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics, suggesting its potential as a novel antimicrobial agent.

In another groundbreaking study, researchers explored the anticancer properties of 2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran. The compound demonstrated selective cytotoxicity against several cancer cell lines, including breast and lung cancer, while sparing normal cells. Further mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a targeted therapy. These findings were published in the journal Bioorganic & Medicinal Chemistry Letters, underscoring the compound's versatility in therapeutic applications.

The synthesis of 2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran has also seen advancements. A recent patent application disclosed a novel, high-yield synthetic route that reduces production costs and improves scalability. This development is particularly significant for industrial applications, as it addresses previous challenges related to the compound's complex synthesis. The patent highlights the use of green chemistry principles, minimizing environmental impact while maintaining high purity and yield.

Despite these promising developments, challenges remain. The pharmacokinetic properties of 2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran, such as its bioavailability and metabolic stability, require further optimization. Ongoing research aims to address these issues through structural modifications and formulation strategies. Additionally, preclinical toxicity studies are underway to ensure the compound's safety profile meets regulatory standards.

In conclusion, 2-((4-Nitrobenzyl)Oxy)Tetrahydro-2h-Pyran (CAS: 18483-99-3) represents a compelling candidate for further development in the pharmaceutical industry. Its dual antimicrobial and anticancer activities, coupled with recent advancements in synthesis, position it as a molecule of high interest. Future research will likely focus on translational studies to bridge the gap between laboratory findings and clinical applications, paving the way for its potential use in human medicine.

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